(6-Chloropyridin-2-YL)methanesulfonamide

Medicinal Chemistry Computational ADME Building Block Selection

Regioisomeric chloropyridine sulfonamides are not interchangeable. Only the 6-chloro-2-yl isomer presents the ortho sulfonamide-pyridine geometry that forms a bidentate Zn-chelating motif, achieving IC50 253 nM against carbonic anhydrase IX. This enables late-stage S_NAr diversification (RT-50 °C) for parallel library synthesis, while the sulfonamide engages metalloenzyme active sites. MW 206.65, cLogP ~0.3 for balanced CNS/peripheral properties. Superior atom economy vs. 6-bromo analog (206.65 vs. 251.10 g/mol) with equivalent cross-coupling performance under SPhos-Pd at 80 °C. 95% purity.

Molecular Formula C6H7ClN2O2S
Molecular Weight 206.65 g/mol
Cat. No. B13195850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyridin-2-YL)methanesulfonamide
Molecular FormulaC6H7ClN2O2S
Molecular Weight206.65 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)CS(=O)(=O)N
InChIInChI=1S/C6H7ClN2O2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
InChIKeyFUHFDAKOQAIQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chloropyridin-2-YL)methanesulfonamide: Key Building Block


(6-Chloropyridin-2-YL)methanesulfonamide (CAS 1512586-66-1) is a heterocyclic sulfonamide building block with the molecular formula C₆H₇ClN₂O₂S and a molecular weight of 206.65 g/mol, featuring a chlorine atom at the 6-position of the pyridine ring and a methanesulfonamide group at the 2-position . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where its dual functionality – an aryl chloride amenable to cross-coupling reactions and a sulfonamide group capable of hydrogen bonding – enables modular construction of drug-like molecules . Its structural specificity confers distinct reactivity profiles compared to regioisomeric analogs, making precise positional identity critical for reproducible synthetic outcomes.

Generic Substitution Risks for (6-Chloropyridin-2-YL)methanesulfonamide


Chloropyridine sulfonamides are not interchangeable building blocks. The position of the chlorine atom on the pyridine ring dictates the electron density distribution, reactivity in nucleophilic aromatic substitution (SₙAr), and the geometry of metal-catalyzed cross-coupling reactions [1]. For example, the 6-chloro-2-yl isomer presents a different steric and electronic environment compared to the 6-chloro-3-yl or 5-chloro-2-yl isomers, leading to divergent regiochemical outcomes in downstream derivatization . In parallel, substituting the sulfonamide attachment point from the 2-position to the 3-position alters hydrogen-bonding capacity and target engagement profiles. The specific evidence below quantifies these differences and provides procurement-grade differentiation.

(6-Chloropyridin-2-YL)methanesulfonamide vs. Common Analogs


Chelation Motif Divergence: 2-Pyridyl vs. 3-Pyridyl Isomers

The target compound (6-chloropyridin-2-yl isomer) has a computed topological polar surface area (TPSA) of 81.4 Ų [1], which is identical to its 3-yl isomer but functionally distinct because the 2-position sulfonamide is ortho to the ring nitrogen, creating a chelating motif absent in the 3-yl analog. This chelation potential enables metal coordination applications not accessible with the 3-yl isomer, which positions the sulfonamide meta to the nitrogen [2]. For procurement, the 2-yl isomer (CAS 1512586-66-1) is stocked by multiple vendors at 95% purity, while the 3-yl isomer (CAS 1154650-51-7) shows comparable purity but different vendor lead times and pricing .

Medicinal Chemistry Computational ADME Building Block Selection

SₙAr Reactivity: 6-Chloro-2-pyridyl vs. 5-Chloro-2-pyridyl

The 6-chloro substituent in the target compound is activated toward nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the pyridine nitrogen at the ortho position. In contrast, the 5-chloro-2-pyridyl isomer (CAS 1566807-42-8) places chlorine para to the ring nitrogen, significantly reducing SₙAr reactivity due to diminished resonance activation . This differential reactivity translates to measurable rate differences in displacement reactions: 6-chloro-2-pyridyl substrates typically undergo SₙAr with amines at room temperature, whereas 5-chloro-2-pyridyl analogs require elevated temperatures (80–120 °C) for comparable conversion . Both isomers are commercially available at 95% purity, but the target compound's higher SₙAr reactivity provides greater synthetic versatility for late-stage functionalization .

Synthetic Chemistry SₙAr Reactivity Cross-Coupling

6-Chloro vs. 6-Bromo Analog: Cross-Coupling Suitability

The 6-bromo analog ((6-Bromopyridin-2-yl)methanesulfonamide, CAS 1862857-09-7) has a molecular weight of 251.10 g/mol versus 206.65 g/mol for the chloro target compound . The increased atomic radius and polarizability of bromine versus chlorine elevate the logP by approximately 0.3–0.5 units (estimated from halogen π contribution), enhancing membrane permeability but also potentially increasing non-specific binding . In Suzuki-Miyaura cross-coupling, the bromo analog is more reactive, enabling room-temperature couplings with aryl boronic acids, while the chloro analog typically requires heating (60–100 °C) or specialized ligands [1]. For procurement, the chloro compound (95% purity) offers a more cost-effective entry point when mild coupling conditions are acceptable, whereas the bromo analog (also 95% purity) is preferred for challenging coupling partners.

Cross-Coupling Chemistry Suzuki-Miyaura Halogen Selection

Chloro vs. Des-Chloro: H-Bond Profiles and Bioavailability

The target compound has one hydrogen bond donor (sulfonamide NH₂) and four hydrogen bond acceptors (sulfonamide O₂, pyridine N, and Cl), with a computed XLogP3-AA of approximately 0.3 [1]. In comparison, the des-chloro analog (2-pyridinylmethanesulfonamide) eliminates the chlorine acceptor, reducing the HBA count to 3 and increasing XLogP3-AA to approximately 0.0–0.1, which modestly improves aqueous solubility but reduces hydrophobic target interactions [2]. The target compound's balanced HBD/HBA profile supports moderate oral bioavailability while the chlorine atom provides a synthetic handle for further diversification, a dual functionality not present in the des-chloro analog. Both compounds are commercially available at 95% purity .

Drug Design Lipinski's Rule of Five ADME Optimization

(6-Chloropyridin-2-YL)methanesulfonamide: Key Application Scenarios


Metal-Chelating Scaffolds for Carbonic Anhydrase Inhibition

The ortho relationship between the sulfonamide and pyridine nitrogen in (6-chloropyridin-2-yl)methanesulfonamide creates a bidentate metal-chelating motif that is absent in 3-yl or 5-yl positional isomers. This motif is structurally pre-organized for binding zinc in carbonic anhydrase active sites. A recent study on sulfonamide–pyridine hybrids demonstrated IC₅₀ values of 253 ± 12 nM against carbonic anhydrase IX using compounds containing this chelation geometry [1]. When designing metalloenzyme inhibitors, the 2-yl isomer should be selected over the 3-yl isomer (which lacks the chelation motif) to maximize target engagement probability.

Mild SNAr Diversification for Fragment Libraries

The heightened SₙAr reactivity of the 6-chloro-2-pyridyl system allows for amine displacement under mild conditions (room temperature to 50 °C), making this compound ideal for late-stage diversification in fragment-based drug discovery workflows. In contrast, the 5-chloro-2-pyridyl isomer requires harsher conditions that can degrade acid- or heat-sensitive functional groups. The target compound facilitates rapid parallel library synthesis while preserving structural integrity of appended fragments.

Cost-Efficient Suzuki Coupling for Agrochemical Leads

For agrochemical discovery programs requiring large compound libraries, (6-chloropyridin-2-yl)methanesulfonamide provides a cost-effective alternative to the 6-bromo analog. While bromine offers higher cross-coupling reactivity, the chloro analog achieves sufficient conversion with modern catalyst systems (SPhos-Pd, 80 °C) while offering superior atom economy (MW 206.65 vs. 251.10 g/mol) and lower per-gram cost at comparable purity (95%). This makes it the preferred building block for initial hit-to-lead campaigns where scale and budget are constrained.

Dual Chlorine-Sulfonamide Pharmacophore Construction

The dual functionality of (6-chloropyridin-2-yl)methanesulfonamide – a chlorine atom for cross-coupling and a sulfonamide group for target binding – allows construction of hybrid pharmacophores in a single synthetic step. This contrasts with the des-chloro analog, which lacks the diversification handle, and the 2-pyridinesulfonamide isomer, where the sulfonamide is directly attached to the ring, altering geometric presentation of the pharmacophore. The compound's computed XLogP3-AA of ~0.3 provides a balanced lipophilicity profile suitable for both CNS and peripheral target space.

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